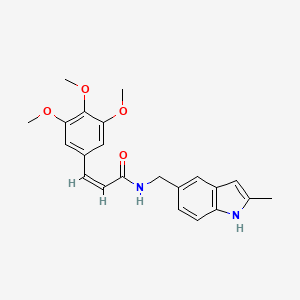

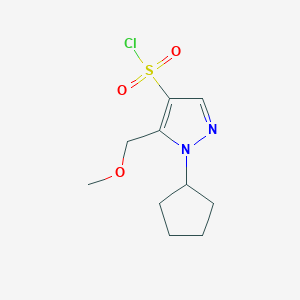

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of indole, a naturally occurring compound that has been found to have various biological activities.

Aplicaciones Científicas De Investigación

Structural Analysis

- Molecular Structure and Hydrogen Bonding: A study of a closely related compound, (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, revealed insights into its molecular structure. The compound was found to have a planar acrylonitrile group and was involved in intermolecular hydrogen bonding, forming chains along a specific axis (Penthala, Parkin, & Crooks, 2012).

Biological Evaluation

- Antinarcotic Potential: A study on 3,4,5-trimethoxyphenyl acrylamides, which share a core structure with the compound , evaluated their use as antinarcotic agents. These compounds were synthesized and tested for their binding affinity with serotonergic 5-HT1A receptors (Jung et al., 2009).

Synthesis and Properties

- Formation of Derivatives and Antifungal Agents: Research involving the synthesis of new heterocycles derived from similar indole acrylamide compounds demonstrated the potential for creating antifungal agents. This study highlights the versatility in chemical modifications and applications of such compounds (Gomha & Abdel‐Aziz, 2012).

- Chiral Stationary Phases: Acrylamide derivatives have been synthesized and studied for potential applications as chiral stationary phases in chromatography. This application demonstrates the significance of such compounds in analytical chemistry (Tian et al., 2010).

Pharmaceutical Applications

- HCV Replication Inhibition: Indole acrylamide derivatives, related to the queried compound, were synthesized and evaluated for their effectiveness in inhibiting hepatitis C virus replication. This indicates potential pharmaceutical applications of similar compounds (Son et al., 2015).

- Anti-proliferative and Anti-angiogenic Activities: Studies on indole-3-ethylsulfamoylphenylacrylamides, which bear structural similarities, have shown significant anti-proliferative and anti-angiogenic activities, suggesting their potential in cancer therapy (Mehndiratta et al., 2016).

Chemical Reactions and Synthesis

- Domino Reactions in Synthesis: The ability to undergo domino reactions to form functionalized indol-3-yl acrylates, as demonstrated by similar compounds, highlights the chemical reactivity and utility in synthetic organic chemistry (Zhang, Sun, & Yan, 2012).

Analytical Applications

- Fluorescence Quenching Studies: Acrylamide derivatives have been used to study the exposure of tryptophanyl residues in proteins through fluorescence quenching. This underscores their utility in biochemical and analytical research (Eftink & Ghiron, 1976).

Propiedades

IUPAC Name |

(Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-14-9-17-10-16(5-7-18(17)24-14)13-23-21(25)8-6-15-11-19(26-2)22(28-4)20(12-15)27-3/h5-12,24H,13H2,1-4H3,(H,23,25)/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFCFHULPSXOJR-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2443627.png)

![1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2443636.png)

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone](/img/structure/B2443640.png)

![N-[[1-(2-Fluorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2443643.png)

![N-(4-(tert-butyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2443644.png)

methanone](/img/structure/B2443646.png)